molecular formula C33H52O5 B576885 10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8 ,8a,9,10,11,12,12a,12b,13,14b CAS No. 14356-56-0

10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8 ,8a,9,10,11,12,12a,12b,13,14b

Cat. No.: B576885
CAS No.: 14356-56-0
M. Wt: 528.774
InChI Key: GAGGLDKWEMXSNB-UDRWJQBSSA-N
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Description

10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester is a complex organic compound with a unique structure. It is known for its significant applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester involves multiple stepsCommon reagents used in these reactions include acetyl chloride, hydroxylamine, and methyl iodide .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, and solvents like dichloromethane and ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

CAS No.

14356-56-0

Molecular Formula

C33H52O5

Molecular Weight

528.774

IUPAC Name

methyl (1R,2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C33H52O5/c1-20-26-22-10-11-24-29(5)14-13-25(38-21(2)34)28(3,4)23(29)12-15-31(24,7)30(22,6)16-18-33(26,27(35)37-9)19-17-32(20,8)36/h10,20,23-26,36H,11-19H2,1-9H3/t20-,23+,24-,25+,26+,29+,30-,31-,32+,33-/m1/s1

InChI Key

GAGGLDKWEMXSNB-UDRWJQBSSA-N

SMILES

CC1C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)OC)C)C)(C)C)OC(=O)C)C

Synonyms

10-Acetoxy-2-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8 ,8a,9,10,11,12,12a,12b,13,14b-octadecahydro-2H-picene-4a-carboxylic ac id, methyl ester

Origin of Product

United States

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